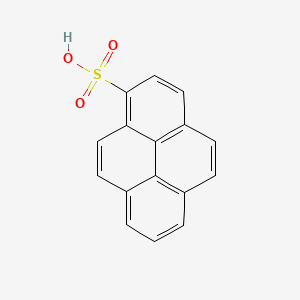

1-Pyrenesulfonic acid

Übersicht

Beschreibung

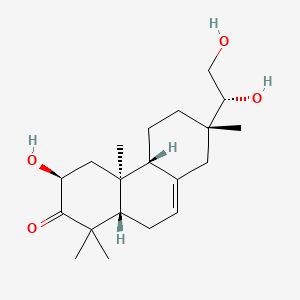

1-Pyrenesulfonic acid (1-PSA) is a versatile chemical compound which has a wide range of applications in research and industry. It is a polyanionic sulfonated aromatic compound with a molecular weight of 566.7 g/mol. 1-PSA is used as a reagent in organic chemistry, a catalyst in polymerization reactions, and a pharmaceutical intermediate. It also exhibits interesting biological properties and has been studied extensively for its potential applications in medicine and biotechnology.

Wissenschaftliche Forschungsanwendungen

Fluorescent Sensor for Metal Ion Detection

- Application : A study by (Jian et al., 2018) developed a water-soluble oligo(1-pyrenesulfonic acid) for the effective detection of Fe3+ in aqueous solutions. This oligomer exhibited high fluorescence quantum yield and good selectivity, demonstrating its potential as a reusable fluorescent sensor.

Enhancement of Carbon Nanotube Solubility

- Application : In the field of material science, this compound has been used to enhance the solubility of single-walled carbon nanotubes. (Yamaguchi, Iwasaki, & Wang, 2019) discussed the reaction of this compound with branched polyethyleneimine, which facilitated the solubilization of these nanotubes, indicating potential applications in nanotechnology.

Control of Chiral Optical Properties

- Application : The control of solid-state chiral optical properties using a chiral supramolecular organic fluorophore consisting of this compound was explored by (Imai et al., 2010). This research underscores the importance of this compound in developing materials with specific optical characteristics.

Graphene Production

- Application : In a study by (Yang et al., 2013), this compound was used for the exfoliation of graphite in water, demonstrating a method for producing graphene. This approach holds promise for applications in electronics and materials science.

Photoluminescent Liquid Crystal Devices

- Application : (Son et al., 2015) used this compound sodium salt for the fabrication of photoluminescent liquid crystal devices. This highlights its potential in the development of advanced display technologies.

Wirkmechanismus

Target of Action

1-Pyrenesulfonic acid, also known as Pyrene-1-sulfonic acid, primarily targets the surface of graphene oxide . It is used as a reactant to functionalize this surface .

Mode of Action

The compound interacts with its target, the graphene oxide surface, through a process of functionalization . This involves the addition of functional groups to the graphene oxide surface, which can alter its properties and behavior .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of graphene oxide nanohybrids . These nanohybrids have been shown to exhibit excellent photocatalytic activity, suggesting that this compound may influence pathways related to photocatalysis .

Result of Action

The primary result of this compound’s action is the production of graphene oxide nanohybrids with excellent photocatalytic activity . This suggests that the compound may have potential applications in areas such as energy production and environmental remediation .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s ability to function as a reactant in the synthesis of graphene oxide nanohybrids may be affected by factors such as temperature, pH, and the presence of other chemicals . .

Safety and Hazards

Zukünftige Richtungen

1-Pyrenesulfonic acid has potential applications in the field of photocatalysis . It can be used to synthesize graphene oxide nanohybrid materials that exhibit excellent photocatalytic activity for the production of hydrogen . This opens up new possibilities for the use of this compound in energy production and environmental remediation .

Biochemische Analyse

Biochemical Properties

1-Pyrenesulfonic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is often used as a fluorescent probe to study protein-ligand interactions, enzyme activities, and cellular processes. The compound interacts with enzymes such as albumin, where it binds and moves within the protein structure . This interaction is crucial for understanding the dynamics of protein folding and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in polymer solar cells, this compound sodium salt enhances charge transport and conductivity, which can be extrapolated to its potential effects on cellular electrical properties . Additionally, its interaction with albumin suggests it may play a role in modulating protein functions within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s fluorescent properties allow it to be used in studying enzyme kinetics and binding interactions. For example, its interaction with albumin involves binding within the protein, which can affect the protein’s conformation and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can affect long-term studies. In in vitro studies, it has been observed that the compound maintains its fluorescent properties over extended periods, making it a reliable probe for long-term experiments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, it may exhibit toxic effects, including potential disruptions in cellular functions and metabolic processes . It is essential to determine the threshold levels to avoid adverse effects in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in metabolic flux and metabolite levels is significant, particularly in the context of its use as a fluorescent probe. The compound’s interactions with metabolic enzymes can provide insights into the regulation of metabolic pathways and the effects of external compounds on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its polar sulfonate group facilitates its movement across cellular membranes and its accumulation in specific cellular compartments . This property is crucial for its use in studying intracellular processes and the localization of biomolecules.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells can affect its activity and function, making it a valuable tool for studying subcellular processes .

Eigenschaften

IUPAC Name |

pyrene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3S/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOBKMWCBFOUHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181186 | |

| Record name | 1-Pyrenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26651-23-0 | |

| Record name | 1-Pyrenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26651-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026651230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

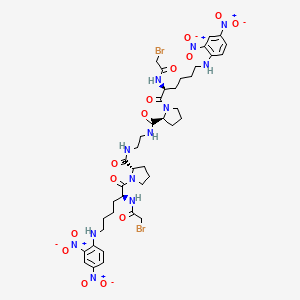

![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1206641.png)

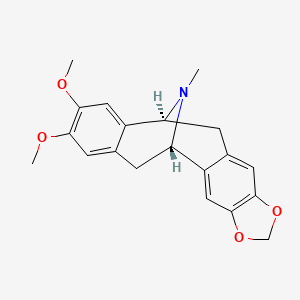

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(2-hydroxyethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1206646.png)

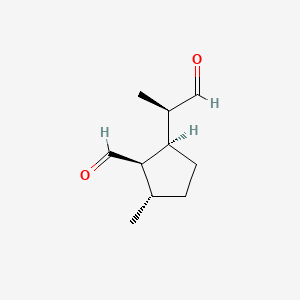

![2h-Pyrido[4,3-b]indol-2-ol](/img/structure/B1206655.png)